3-Amino-4-isopropylamino-chromen-2-one
Description
3-Amino-4-isopropylamino-chromen-2-one is a substituted coumarin derivative characterized by an amino group at position 3 and an isopropylamino group at position 4 of the chromen-2-one scaffold. Coumarins are a class of heterocyclic compounds renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The substitution pattern of this compound—specifically the electron-donating amino and branched isopropylamino groups—may influence its physicochemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25g/mol |
IUPAC Name |
3-amino-4-(propan-2-ylamino)chromen-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)14-11-8-5-3-4-6-9(8)16-12(15)10(11)13/h3-7,14H,13H2,1-2H3 |
InChI Key |
YFPGSQGDUNVBMD-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=C(C(=O)OC2=CC=CC=C21)N |
Canonical SMILES |
CC(C)NC1=C(C(=O)OC2=CC=CC=C21)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The structural uniqueness of 3-amino-4-isopropylamino-chromen-2-one lies in its substitution pattern. Key comparisons with related compounds include:
- Branched vs. Linear Alkyl Chains: The isopropyl group in the target compound introduces steric bulk compared to the linear propyl chain in 3-amino-4-propylamino-chromen-2-one.
- Electron-Donating vs. Electron-Withdrawing Groups: Unlike nitro-substituted coumarins (e.g., 3-nitro-4-azetidin-2-one derivatives), the amino and isopropylamino groups in the target compound are electron-donating. This difference could alter reactivity in electrophilic aromatic substitution or hydrogen-bonding capacity, impacting interactions with enzymes or receptors .
Physicochemical Properties
- Molecular Weight and Formula: Both 3-amino-4-isopropylamino- and 3-amino-4-propylamino-chromen-2-one share the same molecular formula (C₁₂H₁₄N₂O₂) and weight (218.26 g/mol), but their structural isomerism leads to distinct properties.
- Lipophilicity : The isopropyl group likely increases the logP value compared to the propyl variant, making the target compound more hydrophobic. This property is critical for pharmacokinetics, as higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
